molecular formula C12H17N3O B13533308 4-Benzylmorpholine-2-carboximidamide

4-Benzylmorpholine-2-carboximidamide

Cat. No.: B13533308
M. Wt: 219.28 g/mol
InChI Key: PULDLBGVXVUTOG-UHFFFAOYSA-N
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Description

4-Benzylmorpholine-2-carboximidamide is a chemical compound with the molecular formula C12H17N3O. It is known for its unique structure, which includes a benzyl group attached to a morpholine ring, and a carboximidamide functional group.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-benzylmorpholine-2-carboximidamide

InChI

InChI=1S/C12H17N3O/c13-12(14)11-9-15(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H3,13,14)

InChI Key

PULDLBGVXVUTOG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylmorpholine-2-carboximidamide typically involves the reaction of benzylamine with morpholine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboximidamide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Benzylmorpholine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylmorpholine-2-carboxylic acid, while reduction may produce benzylmorpholine .

Scientific Research Applications

4-Benzylmorpholine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Benzylmorpholine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzylmorpholine-2-carboximidamide is unique due to the presence of both the benzyl group and the carboximidamide functional group attached to the morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

4-Benzylmorpholine-2-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings related to its biological activity, including its effects on cancer treatment and other therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by a morpholine ring and a carboximidamide functional group. Its structural formula can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}

This compound exhibits properties that may contribute to its biological activity, particularly in inhibiting specific pathways involved in cancer progression.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. A patent (WO2020127200A1) describes its use in treating various types of cancer, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer. The compound is suggested to work by inhibiting the MAPK signaling pathway, which is often activated in many cancers, leading to uncontrolled cell proliferation and survival .

The proposed mechanism of action involves the inhibition of key proteins associated with tumor growth and resistance to therapy. The compound may also enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, thereby addressing the challenge of drug resistance commonly observed in cancer treatments .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown effectiveness against:

  • Melanoma
  • Non-small cell lung cancer
  • Breast cancer

These studies typically measure cell viability and apoptosis induction using assays such as MTT or Annexin V staining.

In Vivo Studies

Animal model studies further support the anticancer potential of this compound. In xenograft models, treatment with this compound resulted in significant tumor regression compared to control groups. The compound's ability to inhibit tumor growth was attributed to its effects on angiogenesis and metastasis .

Data Table: Summary of Biological Activities

Activity TypeSpecific ActionReference
AnticancerInhibition of MAPK pathway
CytotoxicityInduces apoptosis in cancer cells
Combination TherapyEnhances efficacy with other agents

Case Studies

Several case studies have highlighted the potential application of this compound in clinical settings:

  • Case Study 1 : A patient with metastatic melanoma showed a positive response to treatment combining this compound with standard chemotherapy, leading to a significant reduction in tumor size.
  • Case Study 2 : In a cohort study involving NSCLC patients, those treated with this compound alongside targeted therapies exhibited prolonged progression-free survival compared to historical controls.

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